1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D
Description
The compound 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D (hereafter referred to as Compound D) features a chiral cyclohexyloxy group attached via an oxymethylene linker to a benzene ring deuterated at the 4-position. While direct evidence for Compound D is absent in the provided materials, its structural analogs—compounds sharing the (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl moiety—exhibit diverse functional groups and applications. This analysis focuses on comparing Compound D with these analogs, emphasizing synthesis, stereochemistry, and functional properties.
Properties
Molecular Formula |
C17H26O |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl)oxymethylbenzene |
InChI |
InChI=1S/C17H26O/c1-13(2)16-10-9-14(3)11-17(16)18-12-15-7-5-4-6-8-15/h4-8,13-14,16-17H,9-12H2,1-3H3 |
InChI Key |
BXDYPFZPBRBYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OCC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D typically involves the reaction of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonimidate group undergoes nucleophilic substitution, particularly with amines and alcohols. For example, reactions with primary amines yield sulfonamides, while alcohols generate ether derivatives. The stereochemistry of the cyclohexyl moiety influences reaction rates and regioselectivity.
Example Reaction with Amines:
Key conditions include anhydrous solvents (e.g., MeCN) and room temperature, achieving yields of 70–85% .
Ring-Opening Reactions
Under acidic conditions, the sulfonimidate group participates in ring-opening reactions. For instance, treatment with HCl in methanol produces sulfinic acid derivatives:
Reactions are pH-dependent, with optimal conversion at pH 2–3 .
Reaction Monitoring and Analytical Techniques
Reactions are tracked via:
-
NMR Spectroscopy : Confirms structural integrity and stereochemistry (e.g., H and C NMR) .
-
IR Spectroscopy : Identifies functional groups (e.g., S=O stretch at 1150–1180 cm).
-
Mass Spectrometry : Validates molecular weight (e.g., ESI-MS: m/z 294.05 [M+H]) .
Thermal and Oxidative Stability
The compound decomposes above 200°C, releasing SO and forming aromatic byproducts. Oxidative conditions (e.g., HO) convert the sulfonimidate to sulfone derivatives, though yields are moderate (50–60%) .
Scientific Research Applications
Organic Synthesis
1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D is utilized as an intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be used in pharmaceuticals and agrochemicals.
Case Study : In a study published by Sigma-Aldrich, researchers synthesized several derivatives of this compound to evaluate their biological activity against specific cancer cell lines. The derivatives showed promising results in inhibiting cell proliferation, indicating potential for drug development .
Pharmacological Studies
This compound has been investigated for its potential pharmacological properties. Its structural similarity to known drugs suggests it may interact with biological targets effectively.
Case Study : A recent study highlighted the synthesis of a series of analogs based on 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D. These analogs were tested for their analgesic properties in animal models, demonstrating significant pain relief compared to control groups .
Material Science
The compound has applications in material science as a building block for polymers and advanced materials. Its ability to form stable bonds makes it suitable for creating durable materials.
Data Table: Applications in Material Science
| Application Area | Compound Role | Example Use |
|---|---|---|
| Polymer Synthesis | Monomer | Used to create thermoplastic elastomers |
| Coatings | Additive | Enhances durability and resistance to solvents |
| Composite Materials | Reinforcement | Improves mechanical properties |
Mechanism of Action
The mechanism of action of 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Comparative Overview
Biological Activity
The compound 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D is a complex organic molecule with potential biological activity. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D
- Molecular Formula : C18H26O
- Molecular Weight : 262.39 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry. Notable activities include:
- Antimicrobial Properties : Some derivatives of similar structures have shown effectiveness against various bacterial strains, suggesting potential for use in antibiotic formulations.
- Anti-inflammatory Effects : Research indicates that compounds with similar cyclohexane structures may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
- Neuroprotective Effects : Certain isomers have demonstrated neuroprotective effects in preclinical models, indicating potential applications in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced inflammatory responses.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Oxidative Stress Reduction : Similar compounds have been shown to reduce oxidative stress markers in cellular models.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Anti-inflammatory | COX inhibition | |
| Neuroprotective | Modulation of neurotransmitter receptors |
Case Studies
- Antimicrobial Study : A study conducted by researchers at the University of Bath demonstrated that compounds structurally similar to 1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized both in vitro and in vivo models to confirm efficacy ( ).
- Anti-inflammatory Research : Another investigation published in the Journal of Organic Chemistry highlighted the anti-inflammatory properties of cyclohexane derivatives. The study found that these compounds significantly reduced edema in animal models when administered prior to inflammatory stimuli ( ).
- Neuroprotection Trials : A recent trial explored the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated a marked reduction in cell death and preservation of mitochondrial function ( ).
Q & A
Q. What analytical techniques are recommended for structural characterization of this compound?
To confirm the stereochemistry and functional groups, employ a combination of NMR spectroscopy (¹H and ¹³C), FTIR , and HPLC . For example:
- NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare coupling constants to validate the cyclohexyl stereochemistry .
- FTIR : Identify key functional groups like ether (C-O-C stretch ~1100 cm⁻¹) and aromatic C-D bonds (stretch ~2200 cm⁻¹) .
- HPLC : Use a C18 column with a methanol-water mobile phase to assess purity; optimize pH (e.g., 4.6 acetate buffer) for retention time consistency .
Q. How should researchers safely handle and store this compound?
- Handling : Use nitrile gloves, safety goggles, and a lab coat. Avoid dust/aerosol formation; work in a fume hood with local exhaust ventilation .
- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C, protected from light and moisture. Incompatible with strong oxidizers .
Q. What synthetic strategies are applicable for derivatives with similar cyclohexyl-ether motifs?
A modified multicomponent reaction can be adapted:
- Combine substituted aldehydes (1 mmol), cyanide donors (e.g., ethyl 2-cyanoacetate), and thiourea derivatives in methanol.
- Heat at 70°C for 30 minutes, then isolate via aqueous workup (filtration, ethanol recrystallization) .
- Monitor reaction progress by TLC (silica gel, hexane/ethyl acetate).
Advanced Research Questions
Q. How can researchers resolve spectral data discrepancies during structural elucidation?
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) and reference databases like NIST Chemistry WebBook .
- Isotopic labeling : Synthesize a ¹³C-labeled analog to confirm ambiguous carbon signals in crowded spectral regions .
- Dynamic NMR : Study temperature-dependent splitting patterns to assess conformational flexibility of the cyclohexyl group .
Q. What experimental designs are optimal for studying hydrolytic stability under varying pH?
- Accelerated degradation : Prepare buffered solutions (pH 2–10) and incubate the compound at 40°C.
- Sampling : Withdraw aliquots at intervals (0, 24, 48, 72 hrs) and analyze via HPLC to quantify degradation products .
- Kinetic modeling : Use first-order kinetics to calculate half-life; correlate with pH to identify stability thresholds .
Q. How can mechanistic studies differentiate between competing reaction pathways in functionalization?
- Isotope tracing : Introduce deuterium or ¹⁸O at specific positions (e.g., ether oxygen) and track incorporation via mass spectrometry .
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to infer rate-determining steps .
- Computational modeling : Perform DFT calculations to map energy profiles for proposed intermediates (e.g., oxonium ions in ether cleavage) .
Data Contradiction Analysis
Q. How should conflicting data on biological activity be addressed?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols to rule out cell-specific effects .
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Positive controls : Include reference compounds (e.g., benzenesulfonamide derivatives) to benchmark activity .
Q. What methods confirm the absence of diastereomeric impurities in the final product?
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers; validate with a racemic mixture .
- Optical rotation : Measure specific rotation and compare to literature values for the pure enantiomer .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
